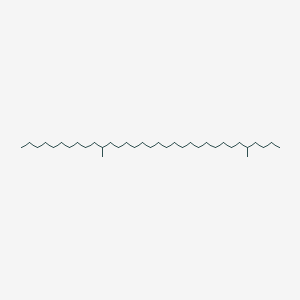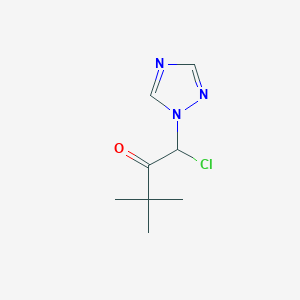
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one typically involves the reaction of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one with a chlorinating agent. One common method is to use thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols.
科学的研究の応用
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other triazole derivatives and complex organic molecules.
Biology: The compound is studied for its potential as a bioactive agent, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential as an antifungal, antibacterial, or anticancer agent.
Industry: It is used in the development of agrochemicals, such as plant growth regulators and pesticides.
作用機序
The mechanism of action of 1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one involves its interaction with specific molecular targets. For example, in biological systems, the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can affect various metabolic pathways, leading to the compound’s bioactive effects.
類似化合物との比較
Similar Compounds
Paclobutrazol: A triazole fungicide used as a plant growth retardant.
Uniconazole: Another triazole-based plant growth regulator.
Triapenthenol: A triazole compound with similar applications in agriculture.
Uniqueness
1-Chloro-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
112894-73-2 |
|---|---|
分子式 |
C8H12ClN3O |
分子量 |
201.65 g/mol |
IUPAC名 |
1-chloro-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,3)6(13)7(9)12-5-10-4-11-12/h4-5,7H,1-3H3 |
InChIキー |
OYVMKRGVNGQWAN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(N1C=NC=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-3-[(naphthalen-1-yl)methyl]-3H-diazirene](/img/structure/B14291721.png)

![Trimethylsilyl N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14291728.png)
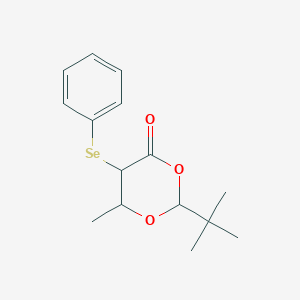
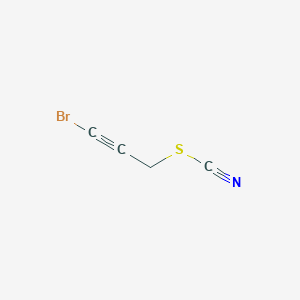
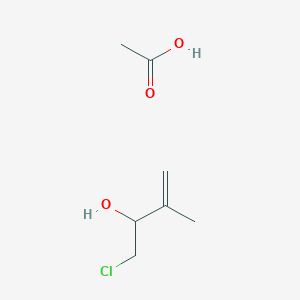

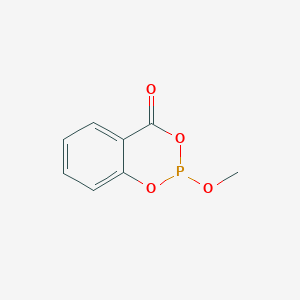
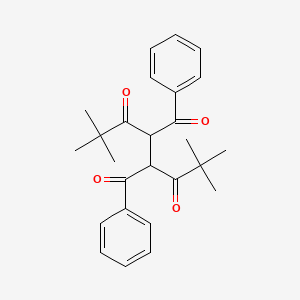
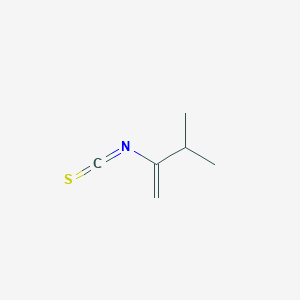
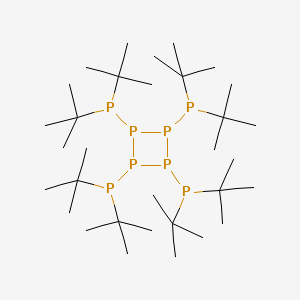
![N-[2-(Diphenylmethoxy)ethyl]-N''-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B14291793.png)
